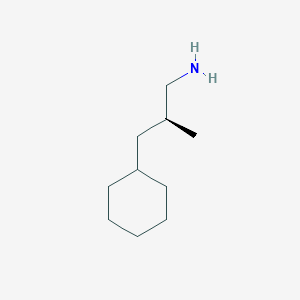
(2S)-3-Cyclohexyl-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Cyclohexyl-2-methylpropan-1-amine, also known as CYT387, is a chemical compound that belongs to the class of amines. It is a synthetic compound that has been studied for its potential use in scientific research. CYT387 has been found to have a range of biochemical and physiological effects, which make it an interesting compound for further investigation.
Wirkmechanismus
(2S)-3-Cyclohexyl-2-methylpropan-1-amine inhibits the activity of JAK1/2 by binding to the ATP-binding site of the enzymes. This prevents the enzymes from phosphorylating their downstream targets, which are involved in cell proliferation and survival. By inhibiting the activity of JAK1/2, (2S)-3-Cyclohexyl-2-methylpropan-1-amine can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(2S)-3-Cyclohexyl-2-methylpropan-1-amine has been shown to have a range of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). (2S)-3-Cyclohexyl-2-methylpropan-1-amine has also been found to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-3-Cyclohexyl-2-methylpropan-1-amine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been shown to be effective in inhibiting the growth of cancer cells, which makes it an interesting compound for further investigation. However, there are also some limitations to the use of (2S)-3-Cyclohexyl-2-methylpropan-1-amine in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of (2S)-3-Cyclohexyl-2-methylpropan-1-amine. One area of interest is the development of more potent and selective JAK inhibitors. Another area of interest is the investigation of the immunomodulatory effects of (2S)-3-Cyclohexyl-2-methylpropan-1-amine, which may have applications in the treatment of autoimmune diseases. Additionally, the combination of (2S)-3-Cyclohexyl-2-methylpropan-1-amine with other cancer therapies is an area of active investigation. Overall, (2S)-3-Cyclohexyl-2-methylpropan-1-amine has the potential to be a valuable tool in scientific research and may have applications in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of (2S)-3-Cyclohexyl-2-methylpropan-1-amine involves the reaction of 2-methylpropan-1-amine with cyclohexylcarbonyl chloride in the presence of a base. The reaction results in the formation of (2S)-3-Cyclohexyl-2-methylpropan-1-amine as a racemic mixture. The racemic mixture can be separated into its enantiomers using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
(2S)-3-Cyclohexyl-2-methylpropan-1-amine has been studied for its potential use in scientific research, particularly in the field of oncology. It has been found to inhibit the activity of Janus kinase 1 and 2 (JAK1/2), which are enzymes that play a role in the development and progression of certain cancers. (2S)-3-Cyclohexyl-2-methylpropan-1-amine has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
(2S)-3-cyclohexyl-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)7-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGVMMURYISEFJ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

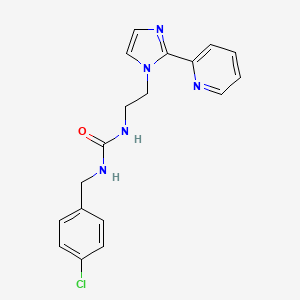
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2656921.png)
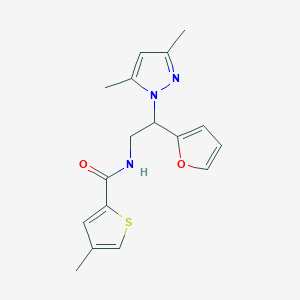
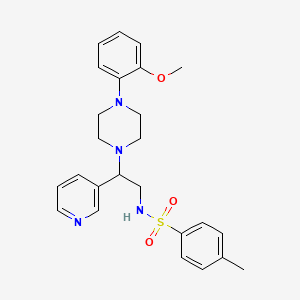
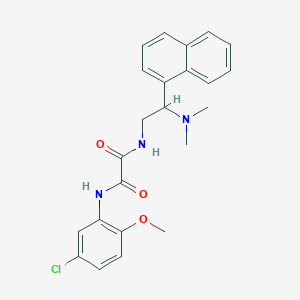
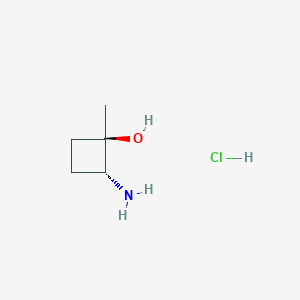

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide](/img/structure/B2656928.png)
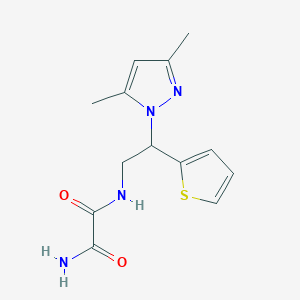
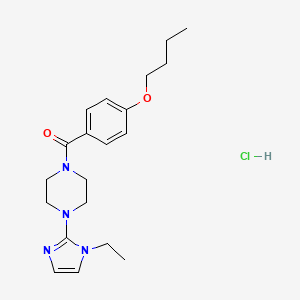


![1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2656939.png)
![N1-ethyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2656942.png)